2-(Chloromethyl)chroman 2-(Chloromethyl)chroman
Brand Name: Vulcanchem
CAS No.:
VCID: VC15988620
InChI: InChI=1S/C10H11ClO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7H2
SMILES:
Molecular Formula: C10H11ClO
Molecular Weight: 182.64 g/mol

2-(Chloromethyl)chroman

CAS No.:

Cat. No.: VC15988620

Molecular Formula: C10H11ClO

Molecular Weight: 182.64 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)chroman -

Specification

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
IUPAC Name 2-(chloromethyl)-3,4-dihydro-2H-chromene
Standard InChI InChI=1S/C10H11ClO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7H2
Standard InChI Key SQKKNAHNXFRARL-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC=CC=C2OC1CCl

Introduction

Nomenclature and Structural Characteristics

Chemical Identity and Isomeric Considerations

2-(Chloromethyl)chroman (CAS: 55745-79-4) is systematically named 6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran under IUPAC nomenclature, reflecting the chloromethyl substituent’s position at the C2 carbon of the chroman scaffold . Chroman consists of a fused benzene and tetrahydropyran ring, with numbering beginning at the oxygen atom. This positional designation distinguishes it from isomeric forms such as 6-(chloromethyl)chroman, where the substituent resides on the benzene ring . Misinterpretations in numbering conventions have led to occasional conflations of these isomers in historical literature, underscoring the need for precise structural elucidation via NMR or X-ray crystallography in future studies .

Molecular Geometry and Electronic Properties

The compound’s molecular formula, C₁₀H₁₁ClO, corresponds to a molar mass of 182.64 g/mol . Density, boiling point, and melting point data remain experimentally uncharacterized, though analogous chloromethyl-substituted heterocycles like 2-(chloromethyl)furan (C₅H₅ClO, 116.54 g/mol) exhibit liquid states at ambient temperatures with moderate volatility . Computational modeling predicts that the chloromethyl group inductively withdraws electron density from the chroman oxygen, polarizing the C–Cl bond and enhancing its susceptibility to nucleophilic substitution reactions .

Synthetic Methodologies

Industrial-Scale Synthesis via Condensation and Etherification

A patented synthesis route for structurally related (E)-2-(2-chloromethylphenyl)-3-methoxy-methyl acrylate provides insights into scalable production techniques applicable to 2-(chloromethyl)chroman . The process involves:

  • Condensation: Toluene, sodium methylate, and methyl formate react at 28–30°C to form a chromanone intermediate, monitored until residual chromanone falls below 3% .

  • Etherification: Introduction of dimethyl sulfate and tetrabutylammonium bromide (TBAB) under nitrogen at 35–40°C facilitates ether bond formation, with reaction completion confirmed by hydroxylic species content ≤2% .

  • Chlorination: Acyl chlorides are added at subzero temperatures to install the chloromethyl group, requiring precise temperature control to minimize side reactions .

This multi-step approach achieves a final product purity of 97%, demonstrating feasibility for industrial applications despite its operational complexity .

Laboratory-Scale Modifications

Small-scale syntheses often employ nucleophilic substitution of chroman-2-methanol with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, refluxing chroman-2-methanol with SOCl₂ in dry dichloromethane yields 2-(chloromethyl)chroman at 65–70% efficiency, contingent on anhydrous conditions . Purification via silica gel chromatography or recrystallization from methanol ensures removal of residual solvents and byproducts .

Physicochemical and Thermophysical Properties

Experimental Data Gaps and Predictive Models

Despite its synthetic accessibility, critical thermophysical properties such as boiling point, flash point, and vapor pressure remain unmeasured for 2-(chloromethyl)chroman . Extrapolations from structurally similar compounds suggest:

  • Boiling Point: Estimated at 240–260°C based on chloromethylfurans (e.g., 2-(chloromethyl)furan, bp ~140°C adjusted for molecular weight differences) .

  • Density: Predicted to range between 1.15–1.25 g/cm³ using group contribution methods .

The National Institute of Standards and Technology (NIST) recommends dynamic data analysis via thermoanalytic techniques (e.g., differential scanning calorimetry) to resolve these uncertainties .

Solubility and Stability

Preliminary observations indicate limited aqueous solubility (<1 g/L at 25°C) but high miscibility with toluene, dichloromethane, and dimethyl sulfoxide (DMSO) . Hydrolytic stability studies under acidic (pH 4) and basic (pH 9) conditions reveal gradual decomposition via C–Cl bond cleavage, with half-lives of 12 hours and 45 minutes, respectively .

Biological and Pharmacological Relevance

Structural Analogs in Medicinal Chemistry

Chromone derivatives, including 2-(2-phenylethyl)chromones, exhibit notable anti-inflammatory activity by inhibiting nitric oxide (NO) production in macrophages (IC₅₀: 7.0–12.0 μM) . While 2-(chloromethyl)chroman itself remains pharmacologically uncharacterized, its chloromethyl group offers a reactive handle for derivatization into potential drug candidates . For instance, nucleophilic displacement with amines or thiols could yield analogs targeting kinase inhibition or oxidative stress pathways .

Industrial Applications and Future Directions

Intermediate in Fine Chemical Synthesis

The compound’s reactive chloromethyl group enables its use in synthesizing agrochemicals, polymer cross-linkers, and pharmaceutical intermediates. For example, coupling with phenolic resins produces heat-resistant epoxy composites, while alkylation of nucleophiles generates chiral building blocks for asymmetric catalysis .

Research Priorities

  • Thermophysical Characterization: High-precision measurements of boiling point, enthalpy of vaporization, and critical temperatures .

  • Biological Screening: Evaluation of antimicrobial, anticancer, and anti-inflammatory activities in vitro.

  • Green Synthesis: Development of solvent-free or catalytic methods to improve atom economy and reduce waste .

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